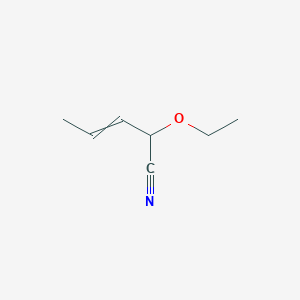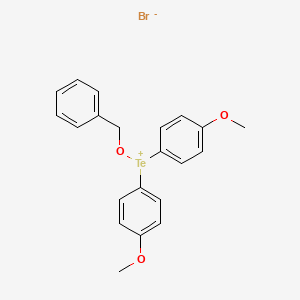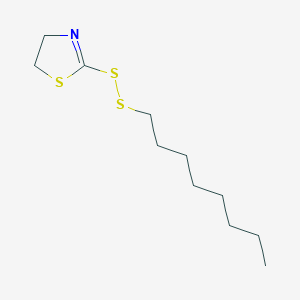![molecular formula C14H19BOS B14341140 2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene CAS No. 93296-26-5](/img/structure/B14341140.png)
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methoxy-3-borabicyclo[331]non-6-en-7-yl)methyl]thiophene is a compound that combines the unique properties of borabicyclo[331]nonane and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxy-3-borabicyclo[33The reaction conditions often include the use of ethereal solvents such as tetrahydrofuran (THF) to facilitate the hydroboration process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br₂) can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene has several scientific research applications:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar structural features.
Disiamylborane: Another hydroboration reagent with different steric properties.
Dicyclohexylborane: Known for its use in selective hydroboration reactions.
Uniqueness
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene is unique due to the presence of the thiophene moiety, which imparts additional reactivity and potential applications in materials science and electronic devices. The combination of boron and thiophene in a single molecule offers a versatile platform for exploring new chemical transformations and applications.
Properties
CAS No. |
93296-26-5 |
|---|---|
Molecular Formula |
C14H19BOS |
Molecular Weight |
246.2 g/mol |
IUPAC Name |
2-[(3-methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene |
InChI |
InChI=1S/C14H19BOS/c1-16-15-9-12-5-11(6-13(7-12)10-15)8-14-3-2-4-17-14/h2-5,12-13H,6-10H2,1H3 |
InChI Key |
AVEFQHRLYVHUBN-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC2CC(C1)C=C(C2)CC3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


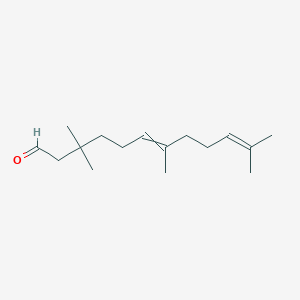

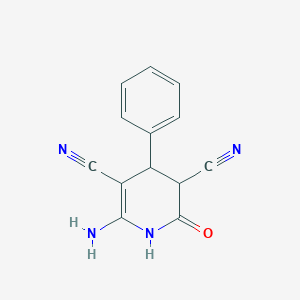
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
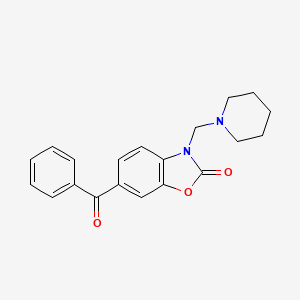
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
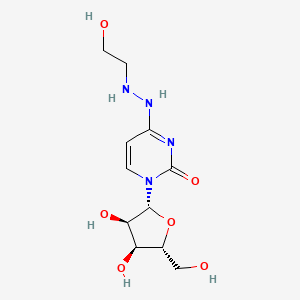
phosphane](/img/structure/B14341099.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
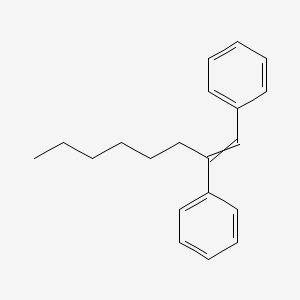
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
